molecular formula C12H15ClN2S B6162213 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride CAS No. 1803572-21-5

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride

Cat. No.: B6162213
CAS No.: 1803572-21-5
M. Wt: 254.8
InChI Key:
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Description

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a phenyl group and a thioamide.

  • Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using an amine source.

  • Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring into different oxidation states, leading to the formation of various derivatives.

  • Reduction: Reduction reactions can reduce the thiazole ring, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace functional groups on the thiazole ring, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the thiazole ring.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: Utilized in the development of new drugs and biologically active agents.

Mechanism of Action

The mechanism by which 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is unique in its structure and biological activities compared to other thiazole derivatives. Similar compounds include:

  • 2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities but differ in their substituent positions on the thiazole ring.

  • Thiazole Derivatives with Different Amino Groups: Variations in the amino group can lead to different biological effects and applications.

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Properties

CAS No.

1803572-21-5

Molecular Formula

C12H15ClN2S

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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